A Guide to the Crystal Structure Analysis of 1-Phenylimidazole-4,5-Dicarboxylic Acid Hydrochloride: A Supramolecular Perspective
A Guide to the Crystal Structure Analysis of 1-Phenylimidazole-4,5-Dicarboxylic Acid Hydrochloride: A Supramolecular Perspective
This technical guide provides a comprehensive overview of the crystal structure analysis of 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallization, and detailed X-ray diffraction analysis of the title compound. Beyond a mere procedural outline, this guide emphasizes the rationale behind experimental choices and the fundamental principles of crystal engineering that govern the solid-state architecture of this and similar pharmaceutical compounds.
Introduction: The Significance of Solid-State Characterization
1-Phenylimidazole-4,5-dicarboxylic acid and its derivatives are of significant interest in medicinal chemistry and materials science. The imidazole moiety is a common feature in many biologically active molecules, while the dicarboxylic acid groups offer versatile coordination sites for creating metal-organic frameworks or engaging in specific intermolecular interactions.[1] The hydrochloride salt form is often utilized in pharmaceuticals to enhance solubility and stability.
Understanding the three-dimensional structure of 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride at the atomic level is crucial for several reasons. The crystal structure dictates key physicochemical properties such as solubility, dissolution rate, melting point, and mechanical strength.[2] Furthermore, a detailed analysis of the intermolecular interactions, particularly hydrogen bonds, provides insights into the stability of the crystalline lattice and can guide the design of new co-crystals with tailored properties.[3][4] This guide will walk through the process of obtaining and interpreting the crystal structure of this compound, highlighting the interplay between molecular structure and solid-state properties.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction analysis.
Proposed Synthesis of 1-Phenylimidazole-4,5-dicarboxylic Acid Hydrochloride
A plausible synthetic route to 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride can be envisioned based on established methods for the synthesis of related imidazole derivatives.[5][6] The following is a representative, step-by-step protocol.
Experimental Protocol: Synthesis
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Synthesis of Imidazole-4,5-dicarboxylic acid: This intermediate can be prepared by the oxidation of benzimidazole using an oxidizing agent like potassium permanganate or through a multi-step synthesis starting from tartaric acid dinitrate, ammonia, and formaldehyde.[6][7]
-
N-Arylation of Imidazole-4,5-dicarboxylic acid: The N-phenyl group can be introduced via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination reaction with a suitable phenylating agent (e.g., phenylboronic acid or a halobenzene).
-
Formation of the Hydrochloride Salt: The synthesized 1-phenylimidazole-4,5-dicarboxylic acid is dissolved in a suitable organic solvent (e.g., ethanol, isopropanol). A solution of hydrochloric acid in the same solvent is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
Diagram of Synthetic Workflow
Caption: Proposed synthetic pathway for 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride.
Crystallization
The growth of single crystals is often the most challenging step in crystal structure determination.[8] The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered arrangement of molecules into a crystalline lattice.
Experimental Protocol: Crystallization
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Solvent Selection: A screening of various solvents and solvent mixtures is performed to find a system where the compound has moderate solubility. For organic hydrochlorides, polar protic solvents like ethanol, methanol, or water, and mixtures thereof, are often good starting points.
-
Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, leading to crystal growth.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature. The decrease in solubility upon cooling can induce crystallization.
The choice of crystallization method is critical as it can influence the resulting crystal form (polymorph).
X-ray Diffraction Analysis: Unveiling the Atomic Arrangement
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of crystalline materials. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules.
Diagram of X-ray Diffraction Workflow
Caption: Key stages in single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Structure Solution: The collected diffraction intensities are used to determine the unit cell parameters and the space group of the crystal. The "phase problem" is then solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are often located from the difference Fourier map and refined.
-
Validation: The final structure is validated using software tools like PLATON and deposited in a crystallographic database such as the Cambridge Structural Database (CSD). The final output is a Crystallographic Information File (CIF).
Hypothetical Crystal Structure Analysis of 1-Phenylimidazole-4,5-dicarboxylic Acid Hydrochloride
In the absence of published experimental data for the title compound, we can propose a likely crystal structure based on the known structures of similar molecules, such as 1-alkylimidazole-4,5-dicarboxylic acids, and the principles of crystal engineering.[9]
Molecular Conformation and Protonation State
Given the presence of hydrochloric acid, it is highly probable that one of the nitrogen atoms of the imidazole ring will be protonated, forming an imidazolium cation. The two carboxylic acid groups are expected to be in their neutral (-COOH) form. The phenyl ring is likely to be twisted with respect to the plane of the imidazole ring to minimize steric hindrance.
Supramolecular Assembly and Hydrogen Bonding
The crystal structure will be dominated by a network of strong hydrogen bonds.[10][11] The primary interactions are expected to be:
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Carboxylic Acid Dimers: The two carboxylic acid groups on adjacent molecules are likely to form a classic homodimeric supramolecular synthon via strong O-H···O hydrogen bonds.
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Imidazolium-Chloride Interactions: The protonated imidazole nitrogen (N-H) will act as a strong hydrogen bond donor, forming a charge-assisted N-H···Cl⁻ hydrogen bond with the chloride anion.
-
Carboxylic Acid-Chloride Interactions: The carboxylic acid O-H groups can also act as hydrogen bond donors to the chloride anion (O-H···Cl⁻).
-
Other Interactions: Weaker C-H···O and C-H···Cl interactions, as well as π-π stacking between the phenyl and/or imidazole rings, may also contribute to the overall stability of the crystal packing.
Diagram of Proposed Hydrogen Bonding Network
Caption: Key anticipated hydrogen bonds in the crystal structure.
Crystallographic Data (Hypothetical)
The following table presents a plausible set of crystallographic data for 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride, based on typical values for small organic molecules.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₁H₉ClN₂O₄ |
| Formula Weight | 268.66 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-12 |
| b (Å) | ~8-10 |
| c (Å) | ~14-16 |
| β (°) | ~95-105 |
| Volume (ų) | ~1500-1800 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | ~1.5-1.6 g/cm³ |
| Absorption Coefficient (μ) | ~0.3-0.4 mm⁻¹ |
| R-factor (final) | < 0.05 |
Conclusion
The crystal structure analysis of 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride provides invaluable information for understanding its solid-state properties. Through a systematic approach involving synthesis, crystallization, and single-crystal X-ray diffraction, a detailed three-dimensional model of the molecule and its packing in the crystal lattice can be obtained. The anticipated crystal structure is likely stabilized by a robust network of hydrogen bonds, including carboxylic acid dimers and charge-assisted interactions with the chloride anion. This detailed structural knowledge is a prerequisite for rational drug design, polymorphism screening, and the development of new crystalline forms with optimized pharmaceutical properties.
References
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Devi, P., Kakkar, S., Budhwar, V., Choudhary, M., & Jogpal, V. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research, 13(3), 45-64. [Link]
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